Dextromoramide tartrate

Catalog No.
S586177
CAS No.
2922-44-3
M.F
C29H38N2O8
M. Wt
542.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dextromoramide tartrate

CAS Number

2922-44-3

Product Name

Dextromoramide tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(3S)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one

Molecular Formula

C29H38N2O8

Molecular Weight

542.6 g/mol

InChI

InChI=1S/C25H32N2O2.C4H6O6/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27;5-1(3(7)8)2(6)4(9)10/h2-7,10-13,21H,8-9,14-20H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-;1-,2-/m11/s1

InChI Key

ACRMUSVWIFZVSM-JTHHODAVSA-N

SMILES

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

D Moramide, D-Moramide, Dextromoramide, Dextromoramide Tartrate, Palfium, Pyrrolamidol, Tartrate, Dextromoramide

Canonical SMILES

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Description

An opioid analgesic structurally related to METHADONE and used in the treatment of severe pain. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1070)

Dextromoramide tartrate is a potent opioid analgesic used primarily for the management of severe pain. It is chemically classified as an N-acylpyrrolidine and is structurally related to methadone, which allows it to effectively bind to opioid receptors in the central nervous system. The compound's chemical formula is C29H38N2O8C_{29}H_{38}N_{2}O_{8}, and it is known for its ability to cross the blood-brain barrier, leading to a rapid onset of analgesic effects .

Typical of opioid compounds, including hydrolysis, oxidation, and reduction. The primary reaction of interest involves its interaction with opioid receptors, where it binds to the mu-opioid receptor subtype, leading to inhibition of neurotransmitter release and modulation of pain perception. Additionally, its synthesis may involve condensation reactions between appropriate precursors, such as pyrrolidine derivatives and diphenylbutanoic acid .

The biological activity of dextromoramide tartrate is characterized by its strong analgesic properties. It acts primarily as a mu-opioid receptor agonist, which results in significant pain relief. Its pharmacodynamics include effects such as sedation and euphoria, which are common among opioid analgesics. The compound exhibits a high affinity for opioid receptors, making it effective in treating acute and chronic pain conditions .

The synthesis of dextromoramide tartrate typically involves several steps:

  • Formation of the core structure: This may involve the condensation of pyrrolidine with a suitable acylating agent.
  • Modification: Further chemical modifications are made to introduce the diphenyl moiety.
  • Salt formation: Dextromoramide is converted into its tartrate salt form to enhance solubility and bioavailability.

These methods ensure that the final product maintains efficacy while reducing potential side effects associated with non-salt forms .

Dextromoramide tartrate is primarily used in clinical settings for:

  • Pain management: It is indicated for severe pain relief in various medical conditions, including postoperative pain and cancer-related pain.
  • Palliative care: Due to its efficacy in managing intense pain, it is often utilized in end-of-life care settings .

Studies on drug interactions involving dextromoramide tartrate reveal that it may have increased adverse effects when combined with other central nervous system depressants such as benzodiazepines or alcohol. The combination can enhance sedation and respiratory depression risks. Additionally, interactions with certain medications like clorazepic acid have been documented, necessitating careful monitoring when co-administered .

Dextromoramide tartrate shares similarities with several other opioid analgesics. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
MorphineC17H19N3O3Severe pain managementNatural alkaloid; well-studied
MethadoneC21H27NO2Pain relief; addiction therapyLong half-life; used for opioid dependence
FentanylC22H28N2OSevere painHighly potent; short-acting
OxycodoneC18H21NO4Moderate to severe painOften combined with acetaminophen

Dextromoramide tartrate stands out due to its specific structural characteristics that allow for rapid central nervous system penetration and a distinct pharmacological profile compared to these other opioids .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

542.26281617 g/mol

Monoisotopic Mass

542.26281617 g/mol

Heavy Atom Count

39

UNII

J778U505W5

Other CAS

2922-44-3

Wikipedia

Dextromoramide tartrate

Dates

Modify: 2024-02-18

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